1-[(4-Chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine
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Overview
Description
1-[(4-Chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine is a synthetic organic compound belonging to the piperazine class It is characterized by the presence of a piperazine ring substituted with a 4-chlorophenylmethyl group and a 2-fluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine typically involves the reaction of 1-(4-chlorophenyl)methylpiperazine with 2-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The benzylic positions can be oxidized to form corresponding alcohols or ketones.
Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Benzylic alcohols or ketones.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, including receptors and enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as histamine H1 receptors. By binding to these receptors, the compound can inhibit the action of histamine, thereby reducing allergic responses and inflammation . The exact pathways and molecular interactions are still under investigation, but the compound’s structure suggests a high affinity for these targets.
Comparison with Similar Compounds
1-(4-Chlorophenyl)piperazine: Shares the chlorophenyl group but lacks the fluorophenyl substitution.
1-(4-Fluorophenyl)piperazine: Contains the fluorophenyl group but lacks the chlorophenyl substitution.
Uniqueness: 1-[(4-Chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine is unique due to the presence of both chlorophenyl and fluorophenyl groups, which may confer distinct pharmacological properties and enhance its potential as a therapeutic agent .
Properties
Molecular Formula |
C18H20ClFN2 |
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Molecular Weight |
318.8 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H20ClFN2/c19-17-7-5-15(6-8-17)13-21-9-11-22(12-10-21)14-16-3-1-2-4-18(16)20/h1-8H,9-14H2 |
InChI Key |
KDKRAZHDTQXSSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)CC3=CC=CC=C3F |
Origin of Product |
United States |
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